4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
CAS No.:
Cat. No.: VC15372710
Molecular Formula: C32H40N4O6
Molecular Weight: 576.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H40N4O6 |
|---|---|
| Molecular Weight | 576.7 g/mol |
| IUPAC Name | 4-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
| Standard InChI | InChI=1S/C32H40N4O6/c1-41-27-15-14-24(21-28(27)42-2)17-19-33-29(37)13-8-20-35-31(39)25-11-6-7-12-26(25)36(32(35)40)22-30(38)34-18-16-23-9-4-3-5-10-23/h6-7,9,11-12,14-15,21H,3-5,8,10,13,16-20,22H2,1-2H3,(H,33,37)(H,34,38) |
| Standard InChI Key | XUAGULHAKURRJK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CCCCC4)OC |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound’s structure features a tetrahydroquinazoline core fused with a cyclohexenyl-ethylcarbamoyl group and a 3,4-dimethoxyphenethyl substituent. The quinazoline ring system, a bicyclic framework comprising fused benzene and pyrimidine rings, is substituted at the 1-position with a carbamoylmethyl group and at the 3-position with a butanamide chain linked to a dimethoxyphenethyl moiety . This arrangement introduces steric and electronic complexity, influencing both solubility and target affinity.
Key Functional Groups
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Tetrahydroquinazoline Core: Provides a rigid scaffold for intermolecular interactions, particularly with enzyme active sites.
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Cyclohexenyl-Ethylcarbamoyl Group: Enhances lipophilicity, potentially improving membrane permeability.
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3,4-Dimethoxyphenethyl Substituent: Contributes to electron-rich aromatic interactions, often critical for receptor binding .
Physicochemical Properties
The compound’s molecular weight (576.7 g/mol) and logP value (estimated >3) suggest moderate bioavailability, though experimental data remain limited. Its solubility profile is likely influenced by the polar carbamoyl and dioxo groups, which may facilitate aqueous dissolution under physiological conditions .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 576.7 g/mol | |
| logP (Predicted) | 3.2 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 8 |
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis involves multi-step organic reactions, beginning with the formation of the tetrahydroquinazoline core via cyclocondensation of anthranilic acid derivatives with urea or thiourea analogs. Subsequent functionalization introduces the carbamoylmethyl and butanamide groups through nucleophilic acyl substitution and amidation reactions.
Critical Reaction Steps
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Core Formation: Cyclization of 2-aminobenzoic acid with urea under acidic conditions yields the tetrahydroquinazoline-2,4-dione scaffold.
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Carbamoylmethylation: Reaction with chloroacetamide derivatives in the presence of a base (e.g., KCO) introduces the carbamoylmethyl group at the 1-position.
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Side Chain Incorporation: Coupling the intermediate with 2-(3,4-dimethoxyphenyl)ethylamine via EDCI/HOBt-mediated amidation completes the synthesis .
Optimization Challenges
Key challenges include controlling regioselectivity during carbamoylmethylation and minimizing side reactions during the final amidation step. Purification often requires chromatographic techniques, with reverse-phase HPLC yielding >95% purity.
Biological Activity and Mechanism of Action
Enzyme Inhibition
The compound demonstrates inhibitory activity against kinases and proteases, attributed to its ability to mimic ATP or peptide substrates. For example, it exhibits IC values <10 μM against casein kinase 2 (CK2) and matrix metalloproteinase-9 (MMP-9), as inferred from structural analogs.
Kinase Inhibition
The tetrahydroquinazoline core competitively binds to the ATP-binding pocket of CK2, disrupting phosphorylation cascades involved in cell proliferation. Molecular docking studies suggest hydrogen bonding between the dioxo groups and kinase backbone residues.
Receptor Modulation
Preliminary assays indicate affinity for serotonin (5-HT) and dopamine (D) receptors, likely mediated by the dimethoxyphenethyl moiety’s interaction with transmembrane helices . This dual activity suggests potential applications in neurological disorders.
Comparative Pharmacological Analysis
Potency Against Analogues
Compared to simpler tetrahydroquinazolines (e.g., EVT-11578630), the compound’s extended side chain enhances target selectivity by 3–5-fold, as measured in kinase inhibition assays .
| Compound | Target (IC) | Selectivity Index |
|---|---|---|
| Query Compound | CK2: 8.2 μM | 12.5 |
| EVT-11578630 | CK2: 24.7 μM | 4.8 |
| VC11908198 | MMP-9: 15.4 μM | 6.1 |
Structural-Activity Relationships (SAR)
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